

NVP-ADW742: A Technical Guide to its Chemical Structure and Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **NVP-ADW742**, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides detailed protocols for key in vitro assays to facilitate further research and development.

Chemical Structure and Properties

NVP-ADW742, also known as ADW742 or GSK552602A, is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its chemical structure is characterized by a central pyrrolopyrimidine core, which serves as a scaffold for various substitutions that contribute to its binding affinity and selectivity for the IGF-1R kinase domain.

Table 1: Chemical Identifiers and Properties of NVP-ADW742



Identifier	Value
IUPAC Name	5-[3-(phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1][2][3]
Canonical SMILES	C1CCN(CC1)C[C@H]2CINVALID-LINK N3C=C(C4=CC=CC(=C4)OCC5=CC=C5)C 6=C3N=CN=C6N[1]
InChI	InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)/t21-,23-[1]
InChlKey	LSFLAQVDISHMNB-AFARHQOCSA-N[1]
Molecular Formula	C28H31N5O[1][2][4][5][6]
Molecular Weight	453.58 g/mol [2][5][7]
CAS Number	475488-23-4[1][4][5][6]

Synthesis

The detailed chemical synthesis of **NVP-ADW742** has been developed and is proprietary to Novartis Pharma AG.[1] While the specific reaction steps and conditions for the industrial synthesis of **NVP-ADW742** are not publicly available, the synthesis of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives is well-documented in medicinal chemistry literature. These syntheses often involve multi-step sequences starting from commercially available pyrimidine or pyrrole precursors, followed by functionalization to introduce the desired side chains. Key reactions in the synthesis of similar pyrrolopyrimidine-based kinase inhibitors include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions to form the fused ring system.

Biological Activity and Mechanism of Action



NVP-ADW742 is a potent and selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[2] It exerts its biological effects by binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Kinase Inhibitory Potency

NVP-ADW742 demonstrates high potency against IGF-1R with a reported IC50 value of 0.17 μ M.[4][6][8][9][10] It exhibits significant selectivity for IGF-1R over the closely related Insulin Receptor (InsR), with a reported IC50 of 2.8 μ M for InsR.[4][8][10] The compound shows minimal activity against a panel of other tyrosine kinases, highlighting its specificity.[4][8][10]

Table 2: In Vitro Inhibitory Activity of NVP-ADW742 against various kinases

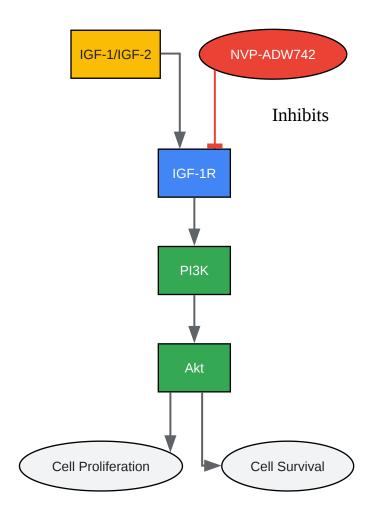
Kinase	IC50 (μM)
IGF-1R	0.17[4][6][8][9][10]
InsR	2.8[4][8][10]
c-Kit	>5[4][8][10]
HER2/neu	>10[4][8][10]
PDGFR	>10[4][8][10]
VEGFR-2	>10[4][8][10]
Bcr-Abl	>10[4][8][10]

Cellular Effects and Signaling Pathways

The binding of Insulin-like Growth Factors (IGF-1 and IGF-2) to IGF-1R triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. **NVP-ADW742** effectively blocks these signaling events.

By inhibiting IGF-1R, **NVP-ADW742** leads to the suppression of Akt phosphorylation, a key downstream effector in the PI3K pathway. This inhibition of the PI3K/Akt signaling cascade is a primary mechanism through which **NVP-ADW742** exerts its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11]





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IGF-1R Signaling Pathway Inhibition by NVP-ADW742

NVP-ADW742 has been shown to induce apoptosis in various cancer cell lines, including those of multiple myeloma and acute myeloid leukemia.[11] Furthermore, it can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential in combination therapies.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **NVP-ADW742**.

IGF-1R Kinase Activity Assay (Cellular)



This protocol describes a cell-based ELISA to measure the inhibition of IGF-1R autophosphorylation by **NVP-ADW742**.

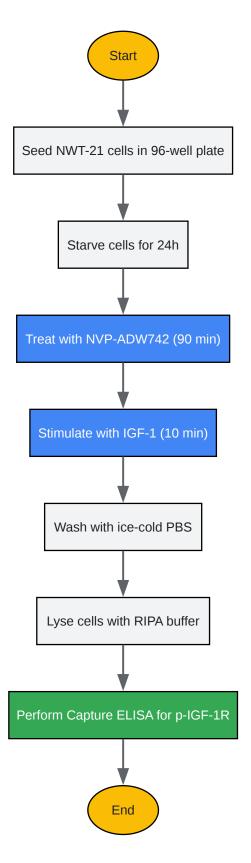
Materials:

- NWT-21 cells (or other suitable cell line overexpressing IGF-1R)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Starvation medium (e.g., DMEM with 0.5% FBS)
- NVP-ADW742 stock solution (in DMSO)
- Recombinant human IGF-1
- · Phosphate-buffered saline (PBS), ice-cold
- · RIPA lysis buffer
- 96-well tissue culture plates
- ELISA plate reader

- Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.
- Starve the cells for 24 hours in starvation medium.
- Prepare serial dilutions of NVP-ADW742 in starvation medium.
- Treat the cells with the NVP-ADW742 dilutions for 90 minutes at 37°C.
- Stimulate the cells with 10 ng/mL of IGF-1 for 10 minutes at 37°C.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells with 50 μL/well of RIPA buffer at 4°C.



• Proceed with a "Capture ELISA" to quantify the level of phosphorylated IGF-1R in the cell lysates according to the manufacturer's instructions.





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Workflow for Cellular IGF-1R Kinase Assay

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of **NVP-ADW742** on cancer cell proliferation.

Materials:

- · Cancer cell line of interest
- Complete growth medium
- NVP-ADW742 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well tissue culture plates
- · Microplate reader

- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere overnight.
- Treat cells with serial dilutions of NVP-ADW742 for 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.



Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis-induced DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

- Cells treated with NVP-ADW742
- PBS
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- TUNEL reaction mixture (containing TdT and labeled dUTPs)
- · Fluorescence microscope or flow cytometer

- Culture and treat cells with NVP-ADW742 for the desired time.
- · Harvest and wash the cells with PBS.
- Fix the cells with fixation solution for 15-30 minutes at room temperature.
- · Wash the cells with PBS.
- Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
- Wash the cells with PBS.
- Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.
- Wash the cells.



Analyze the cells for fluorescence by fluorescence microscopy or flow cytometry.

Western Blotting for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in response to **NVP-ADW742** treatment.

Materials:

- Cells treated with NVP-ADW742 and stimulated with IGF-1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

- Treat cells with NVP-ADW742 and/or IGF-1 as required.
- Lyse the cells and determine the protein concentration.
- Separate 20-40 μg of protein per lane by SDS-PAGE.



- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for total Akt and the loading control.

Conclusion

NVP-ADW742 is a valuable research tool for investigating the role of the IGF-1R signaling pathway in normal physiology and in diseases such as cancer. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of IGF-1R inhibition. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting the IGF-1R pathway.

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